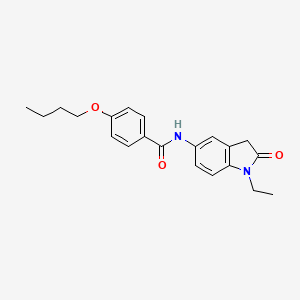

4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-3-5-12-26-18-9-6-15(7-10-18)21(25)22-17-8-11-19-16(13-17)14-20(24)23(19)4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPAHPPORCIUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the butoxy and ethyl groups.

Amidation: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and indole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological systems in ways that could be beneficial for treating certain conditions.

Anticancer Properties

Research indicates that derivatives of indole compounds often exhibit anticancer activities. The indole moiety in 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide may contribute to such effects by inducing apoptosis in cancer cells or inhibiting tumor growth. Studies have shown that similar compounds can modulate signaling pathways involved in cancer progression, making this compound a candidate for further investigation in oncology.

Neuroprotective Effects

The compound's structure also suggests potential neuroprotective properties. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies could focus on its efficacy in cellular models of neurodegeneration.

Pharmacological Applications

The pharmacological profile of this compound is being explored through various studies.

Antimicrobial Activity

Research into the antimicrobial properties of indole-based compounds has shown promising results against a range of pathogens. The specific interactions of this compound with bacterial and fungal cell membranes could provide insights into its potential as an antimicrobial agent.

Analgesic and Anti-inflammatory Effects

Given the known effects of related compounds on pain and inflammation pathways, there is a potential for this compound to be developed as an analgesic or anti-inflammatory drug. Investigating its mechanism of action could reveal new treatments for chronic pain conditions.

Industrial Applications

Beyond medicinal uses, this compound may have applications in various industrial sectors.

Chemical Synthesis

Due to its unique structure, this compound can serve as a building block in organic synthesis. Its functional groups make it a versatile intermediate for creating more complex molecules used in pharmaceuticals and agrochemicals.

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in developing polymers or coatings that require specific chemical resistance or mechanical properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Impact on Activity:

- Indolinone Modifications: The 1-ethyl group in the target compound may sterically hinder interactions compared to imidazole-substituted indolinones (Compounds 90, 99), which exhibit stronger kinase inhibition .

Physicochemical and Pharmacokinetic Comparison

| Parameter | Target Compound | Quin-C1 | VU0040237 | Compound 90 |

|---|---|---|---|---|

| logP | ~3.5 (estimated) | ~2.8–3.2 | ~3.0 | ~2.0–2.5 |

| PSA (Ų) | ~39–45 | ~50–60 | ~45–50 | ~70–80 |

| H-Bond Donors | 1 | 2 | 1 | 2 |

| Synthetic Yield | N/A | 54–68% (analogues) | 68% (analogue) | 54% |

Key Observations :

- The target compound’s higher logP compared to Quin-C1 and Compound 90 suggests better lipid membrane interaction but possible solubility challenges.

- Reduced PSA relative to TLK2 inhibitors (e.g., Compound 90) may favor oral bioavailability .

Biological Activity

4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities and potential therapeutic applications. This compound features a benzamide group linked to an indole moiety, which possesses a butoxy substituent.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. One common route includes:

- Formation of the Indole Core : Achieved via Fischer indole synthesis.

- Introduction of the Benzamide Group : Accomplished through amide coupling reactions.

- Substitution with Butoxy Group : Conducted via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to observed biological effects such as:

Antimicrobial Activity : Studies indicate that indole derivatives possess notable antimicrobial properties.

Anticancer Potential : Research suggests that compounds within this class may exhibit anticancer activities by targeting cancer cell proliferation pathways.

Research Findings

Several studies have investigated the biological activities of related benzamide derivatives and indole compounds. Here are some notable findings:

Case Studies

Case Study 1: Antimicrobial Activity

A recent study evaluated various benzamide derivatives for their antifungal properties against Botrytis cinerea. Compound 10f exhibited significant inhibitory activity with an EC50 of 14.44 μg/mL, suggesting its potential as an effective fungicide.

Case Study 2: Cancer Therapy

Another investigation focused on a series of novel benzamides designed as RET kinase inhibitors for cancer therapy. The results indicated that certain derivatives demonstrated moderate to high potency in inhibiting RET kinase activity, which is crucial for cancer cell growth.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-butoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide?

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10 µM across studies) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations (5% vs. 10% FBS) alter compound bioavailability.

- Structural Analogues : Impurities from incomplete synthesis (e.g., residual ethyl iodide) may confound results. Methodological Recommendations :

- Standardize assays using validated cell lines (e.g., NCI-60 panel) and include purity checks via HPLC (>98%).

- Perform dose-response curves with triplicate technical replicates .

Q. How does the compound’s stereoelectronic profile influence its reactivity in derivatization reactions?

The electron-withdrawing benzamide group and electron-donating butoxy chain create a polarized scaffold:

- Electrophilic Substitution : The indole’s C3 position reacts preferentially with nitrating agents (HNO₃/H₂SO₄) due to resonance stabilization.

- Nucleophilic Attack : The carbonyl oxygen is susceptible to reduction (NaBH₄) or Grignard additions, yielding secondary alcohols or ketones.

- Photostability : The conjugated system absorbs UV light (λmax ~270 nm), requiring amber glassware to prevent degradation .

Methodological Guidance for Data Contradictions

Q. Why do crystallographic data sometimes conflict with solution-phase structural predictions?

- Crystal Packing Effects : XRD reveals solid-state conformations influenced by intermolecular forces (e.g., π-π stacking), whereas NMR reflects dynamic solution structures.

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize charge-separated resonance forms not observed in the crystal lattice. Resolution Strategy : Compare XRD data with DFT-optimized gas-phase structures (B3LYP/6-31G*) to identify environmental effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.